(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring and a nitrile group attached to the triazole ring via a methylene bridge. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichloro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with a suitable nitrile precursor. One common method is the alkylation of 3,5-dichloro-1H-1,2,4-triazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization: The nitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted triazole derivatives with various functional groups.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives with altered oxidation states.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3,5-dichloro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth, cancer cell proliferation, or other biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-1H-1,2,4-triazole: Lacks the nitrile group but shares the triazole core structure.
1,2,4-triazole: A simpler triazole derivative without chlorine substituents.
4,5-dicyano-1,2,3-triazole: Contains a different triazole isomer with cyano groups at different positions.
Uniqueness
(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4/c5-3-8-4(6)10(9-3)2-1-7/h2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATJCFSTDQLPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.